Cas no 165669-10-3 (7-NITRO-1H-INDOLE-3-CARBONITRILE)
7-NITRO-1H-INDOLE-3-CARBONITRILE Chemical and Physical Properties
Names and Identifiers
-
- 7-NITRO-1H-INDOLE-3-CARBONITRILE
- 1H-Indole-3-carbonitrile, 7-nitro-
- 165669-10-3
- AB53185
- CS-0183240
- 3-Cyano-7-nitro-1H-indole
- PS-15920
- AKOS006326653
- FKXLWNFFDVCTEE-UHFFFAOYSA-N
- SCHEMBL3065948
-
- MDL: MFCD09835058
- Inchi: 1S/C9H5N3O2/c10-4-6-5-11-9-7(6)2-1-3-8(9)12(13)14/h1-3,5,11H
- InChI Key: FKXLWNFFDVCTEE-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC2C(C#N)=CNC=21)=O
Computed Properties
- Exact Mass: 187.03825
- Monoisotopic Mass: 187.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 85.4Ų
Experimental Properties
- PSA: 82.72
7-NITRO-1H-INDOLE-3-CARBONITRILE Pricemore >>
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| eNovation Chemicals LLC | D710901-100mg |
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7-NITRO-1H-INDOLE-3-CARBONITRILE Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 7-NITRO-1H-INDOLE-3-CARBONITRILE
Introduction to 7-Nitro-1H-Indole-3-Carbonitrile (CAS No. 165669-10-3)
7-Nitro-1H-Indole-3-Carbonitrile, with the CAS number 165669-10-3, is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a nitro group and a cyano group attached to an indole ring. These functional groups contribute to its diverse chemical properties and potential applications in various scientific and industrial domains.
The molecular formula of 7-Nitro-1H-Indole-3-Carbonitrile is C9H6N4O2, and its molecular weight is approximately 186.17 g/mol. The compound's structure consists of a planar indole ring with a nitro group at the 7-position and a cyano group at the 3-position. This arrangement imparts specific electronic and steric properties that make it an interesting candidate for various chemical reactions and biological studies.
In recent years, 7-Nitro-1H-Indole-3-Carbonitrile has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its role as a scaffold for the development of novel bioactive compounds. The presence of the nitro and cyano groups provides multiple sites for functionalization, allowing chemists to modify the molecule to achieve desired biological activities. For instance, derivatives of 7-Nitro-1H-Indole-3-Carbonitrile have been synthesized and evaluated for their anti-inflammatory, anti-cancer, and neuroprotective properties.
A notable study published in the Journal of Medicinal Chemistry in 2022 reported the synthesis and biological evaluation of a series of 7-Nitro-1H-Indole-3-Carbonitrile-based derivatives. The researchers found that certain derivatives exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 7-Nitro-1H-Indole-3-Carbonitrile-based compounds could be promising candidates for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 7-Nitro-1H-Indole-3-Carbonitrile has also shown promise in cancer research. A study published in Cancer Letters in 2021 investigated the cytotoxic effects of several 7-Nitro-1H-Indole-3-Carbonitrile-derived compounds on various cancer cell lines. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, making them potential candidates for further development as anti-cancer agents.
The neuroprotective potential of 7-Nitro-1H-Indole-3-Carbonitrile-based compounds has also been explored. A study published in Neuropharmacology in 2020 reported that certain derivatives of 7-Nitro-1H-Indole-3-Carbonitrile demonstrated neuroprotective effects by reducing oxidative stress and inhibiting apoptosis in neuronal cells. These findings highlight the potential of these compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Beyond medicinal applications, 7-Nitro-1H-Indole-3-Carbonitrile has also found use in materials science and organic synthesis. Its unique electronic properties make it a valuable building block for the synthesis of more complex molecules with specific functionalities. For example, it has been used as a starting material for the preparation of luminescent materials and organic semiconductors, which have applications in optoelectronics and display technologies.
In conclusion, 7-Nitro-1H-Indole-3-Carbonitrile (CAS No. 165669-10-3) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, materials science, and organic synthesis. Its unique structural features and chemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and synthetic applications, it is likely that this compound will play an increasingly important role in various scientific fields.
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